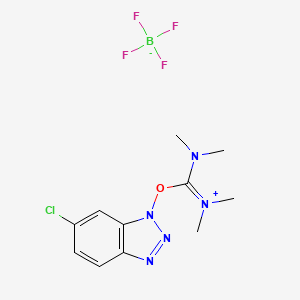

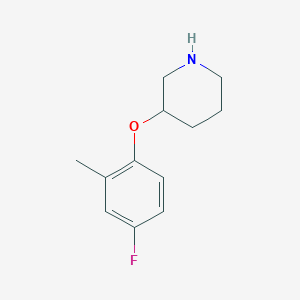

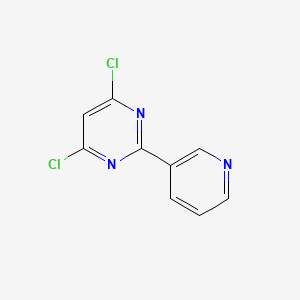

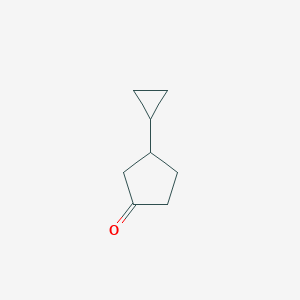

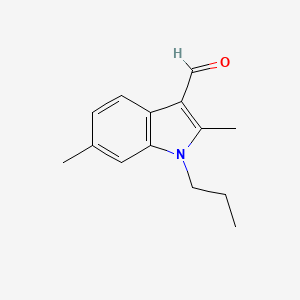

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

カタログ番号 B1360998

CAS番号:

1134334-36-3

分子量: 215.29 g/mol

InChIキー: BISNZAZKFUYVDT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, such as 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, are important in various fields of chemistry and biology . They are often used as precursors for the synthesis of active molecules .

Synthesis Analysis

While specific synthesis methods for 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde are not available, indole derivatives are generally synthesized through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular formula of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde is C14H17NO, with a molecular weight of 215.3 .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .科学的研究の応用

Gold-Catalyzed Cycloisomerizations

- Gold(I)-catalyzed cycloisomerization of certain substrates, including those related to indole carbaldehydes, can efficiently produce 1H-indole-2-carbaldehydes and other compounds. This method showcases a simple and effective approach to synthesize indole derivatives (Kothandaraman et al., 2011).

Crystal Structure and Characterization Studies

- Indole carbaldehydes have been characterized using methods like X-ray crystal diffraction, revealing insights into molecular interactions and stability. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Barakat et al., 2017).

Catalysis in Organic Reactions

- Indole carbaldehydes have been used in the synthesis of Schiff bases and palladacycles, which are effective as catalysts in various chemical reactions like the Suzuki–Miyaura coupling. This highlights their role in facilitating complex organic reactions (Singh et al., 2017).

Oxidation Mechanisms

- Studies on the oxidation mechanisms of indole derivatives, including those related to 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, provide valuable information on chemical transformations and potential synthetic pathways (Balón et al., 1993).

Synthesis of Indole Derivatives

- Research has focused on the synthesis of various indole derivatives, including those involving indole carbaldehydes, which are key intermediates in the production of complex organic compounds. Such research is fundamental to expanding the range of available indole-based chemicals (Acheson et al., 1979).

Antimicrobial Activity Studies

- Indole-based chromene derivatives synthesized from indole carbaldehydes have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Kathrotiya & Patel, 2012).

Nucleophilic Substitution Reactions

- Research into nucleophilic substitution reactions involving indole carbaldehydes has led to the development of versatile building blocks for creating trisubstituted indoles, demonstrating their utility in complex organic synthesis (Yamada et al., 2009).

Baeyer-Villiger Oxidation Studies

- The Baeyer-Villiger rearrangement of indole carbaldehydes has been explored for the synthesis of dihydro-indolones, expanding the scope of synthetic methods for indole derivatives (Bourlot et al., 1994).

将来の方向性

特性

IUPAC Name |

2,6-dimethyl-1-propylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAZKFUYVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された